Red-Shifted Fluorescence Excitation vs. Umbelliferone
The introduction of a 3-phenyl group in 7-hydroxy-3-phenyl-2H-chromen-2-one significantly alters its fluorescence profile compared to the parent 7-hydroxycoumarin (Umbelliferone). Specifically, 7-hydroxy-3-phenyl-2H-chromen-2-one displays excitation/emission maxima of 338/463 nm at pH 3.0 and 383/472 nm at pH 9.0 . In contrast, 7-hydroxycoumarin in ethanol exhibits an excitation/emission maximum of 325/441 nm . This constitutes a red-shift of up to 58 nm in excitation and 31 nm in emission under alkaline conditions.
| Evidence Dimension | Fluorescence Excitation and Emission Wavelengths |
|---|---|
| Target Compound Data | λex 338 nm, λem 463 nm (pH 3.0); λex 383 nm, λem 472 nm (pH 9.0) |
| Comparator Or Baseline | 7-Hydroxycoumarin (Umbelliferone): λex 325 nm, λem 441 nm (95% EtOH) |
| Quantified Difference | Red-shift up to +58 nm (excitation), +31 nm (emission) |
| Conditions | 3-Phenylumbelliferone in aqueous buffers at specified pH; Umbelliferone in 95% Ethanol. |
Why This Matters
The red-shifted excitation and emission wavelengths reduce spectral overlap with common autofluorescent cellular components, improving signal-to-noise ratios in live-cell imaging and high-throughput screening assays.
